molecular formula C8H11N3O B1415477 2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile CAS No. 1877398-67-8

2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile

Cat. No. B1415477
CAS RN: 1877398-67-8
M. Wt: 165.19 g/mol
InChI Key: MHBSYNCHINCOHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including 2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile, involves the use of elemental microanalysis, FTIR, and 1H NMR techniques . These methods have been successfully used to synthesize and verify the structures of hydrazine-coupled pyrazoles .


Molecular Structure Analysis

The molecular structure of 2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile can be analyzed using various techniques. For instance, the structure of pyrazole derivatives has been verified using elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Spectroscopic and Quantum Chemical Analysis

2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile and related compounds have been characterized using quantum chemical methods and vibrational spectral techniques. The study of these molecules includes FT-IR and FT-Raman spectroscopy, providing insight into their molecular structure and properties. Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Viji et al., 2020).

Antimicrobial Activity

These compounds have been investigated for their antimicrobial properties. Studies show that they exhibit significant antifungal and antibacterial effects, making them potential candidates for developing new antimicrobial agents (Viji et al., 2020).

Molecular Docking Studies

Molecular docking studies have been conducted to explore the biological activity of these compounds. These studies help in identifying the potential interaction of the molecules with various proteins, providing insights into their mode of action at a molecular level (Viji et al., 2020).

Synthesis of Derivatives

Research has been focused on the synthesis of various derivatives of 2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile. These studies have led to the creation of a range of compounds, including bipyrazoles and pyrazolylpyrimidines, expanding the scope of applications in different scientific fields (Dawood et al., 2004).

Catalysis and Synthesis

These compounds have been used in catalysis, demonstrating their effectiveness in facilitating various chemical reactions. Their role in synthesis processes highlights their potential in organic and medicinal chemistry applications (Zhang et al., 2016).

Cytotoxic Activity

Some derivatives of 2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile have been evaluated for their cytotoxic properties against various tumor cell lines. This research is significant for the development of new anticancer therapies (Kodadi et al., 2007).

properties

IUPAC Name

2-(4-ethoxypyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-3-12-8-5-10-11(6-8)7(2)4-9/h5-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBSYNCHINCOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)C(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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